molecular formula C12H9KO B082265 o-Phenylphenol potassium salt CAS No. 13707-65-8

o-Phenylphenol potassium salt

Cat. No. B082265
CAS RN: 13707-65-8
M. Wt: 208.3 g/mol
InChI Key: HSDKCIYHTPCVAU-UHFFFAOYSA-M
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Description

Ortho-phenylphenol (OPP) and its sodium (SOPP) and potassium (POPP) salts are used as fungicides and disinfectants . The chemical name for o-Phenylphenol potassium salt is [1,1’-Biphenyl]-2-ol, potassium salt (1:1) .

Scientific Research Applications

  • Use in Cosmetics and Safety Concerns : OPP is used as a preservative in cosmetics, but its safety has been questioned. The Scientific Committee on Consumer Safety revised the opinion on OPP, noting it may be an endocrine disruptor and suggesting a revision of its maximum authorized concentration in cosmetics due to low safety margins (Bernauer, 2016).

  • Toxicological Assessment and Health Impacts : OPP and its salts have been extensively studied for their toxic effects. They are used as fungicides and disinfectants, with low acute toxicity but potential irritant properties. Studies in animals showed no evidence of estrogen-like or other endocrine effects, and no reproductive effects at high doses. However, male mice in one study showed an increased incidence of liver tumors (Bomhard et al., 2002).

  • Genetic Alterations and Bladder Cancer : Studies have shown that OPP can cause cellular and chromosomal alterations in rat bladder cells. There is evidence of micronuclei formation, cell proliferation, and potential chromosomal damage, highlighting concerns about its carcinogenic potential (Balakrishnan et al., 2002).

  • Environmental Concerns and Adsorption Properties : OPP poses risks to the ecological environment and physical health due to its widespread use as a fungicide and disinfectant. Studies on its adsorption mechanism on zeolites suggest that pore filling and hydrophobic effect are main mechanisms for its adsorption, which is significant for environmental remediation efforts (Hou et al., 2020).

  • Biodegradation and Wastewater Treatment : OPP's widespread use in fruit packaging plants leads to the production of large wastewater volumes. A Sphingomonas strain capable of degrading OPP rapidly and using it as an energy source was isolated, showing potential for biodepuration treatment systems and bioremediation strategies (Perruchon et al., 2016).

  • Radioprotective Properties : A study explored the radioprotective effect of a synthetic antioxidant, the potassium salt of -β(4-hydroxi-3.5 ditert.butylphenyl)-propionic acid, which showed potential for radioprotective therapy in low-level irradiation scenarios, including those experienced by Chernobyl accident participants (Burlakova et al., 2002).

  • Carcinogenicity Studies : Several studies have been conducted on the carcinogenicity of OPP, particularly focusing on its effects on the urinary bladder. These studies have aimed to understand the mechanisms underlying its carcinogenic effects and assess risks to humans at lower exposure levels (Appel, 2000).

  • Influence on DNA Damage : Research has indicated that OPP metabolites can cause oxidative DNA damage, which might lead to mutations and carcinogenesis. The potential of OPP to induce DNA strand breakage and the formation of oxidative DNA lesions like 8-oxodG has been a significant focus of these studies (Murata et al., 1999).

Safety And Hazards

In experimental animals, toxicity after single oral and dermal administration of these compounds is low. For the skin and mucous membranes, OPP has to be considered as irritating, and SOPP and POPP as corrosive . Both sodium and potassium salts of OPP may have greater skin penetration and potentially more potent toxic effects than OPP due to higher systemic exposure .

properties

IUPAC Name

potassium;2-phenylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O.K/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDKCIYHTPCVAU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2035691
Record name Potassium biphenyl-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2035691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Phenylphenol potassium salt

CAS RN

13707-65-8
Record name Potassium o-phenylphenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013707658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-2-ol, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium biphenyl-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2035691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-biphenylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM O-PHENYLPHENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PL687950E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 526.36 grams (3.092 moles) of 2-phenylphenol, a 45% aqueous solution containing 171.79 grams (3.062 moles) of potassium hydroxide and 2000 ml. of toluene was heated to reflux under nitrogen, with stirring, and the water which passed over was collected in a Dean-Stark trap. When all water had been removed by azeotropic distillation, the mixture was cooled and anhydrous potassium 2-phenylphenate was isolated in nearly quantitative yield by filtration and dried under vacuum at 120° C.
Quantity
526.36 g
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reactant
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171.79 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Juszkiewicz, M Walczak… - Journal of veterinary …, 2019 - sciendo.com
African swine fever (ASF), caused by African swine fever virus (ASFV), is currently one of the most important and serious diseases of pigs, mainly due to the enormous sanitary and socio…
Number of citations: 61 sciendo.com
S Edition - 2008 - usaha.org
Educating the veterinary profession about Foreign Animal Diseases has been a long tradition of the US Animal Health Association. The first “Gray Book” edition was published more …
Number of citations: 10 www.usaha.org
GC Shurson, PE Urriola - 2019 - conservancy.umn.edu
The US pork industry is dependent on vitamins manufactured in China because there are limited, and in some cases, there are no other country of origin options to meet industry volume …
Number of citations: 5 conservancy.umn.edu

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